molecular formula C7H17NO B6605402 (4R)-4-amino-2,2-dimethylpentan-1-ol CAS No. 2227682-84-8

(4R)-4-amino-2,2-dimethylpentan-1-ol

Cat. No.: B6605402
CAS No.: 2227682-84-8
M. Wt: 131.22 g/mol
InChI Key: NYQXNVIHMWCHEB-ZCFIWIBFSA-N
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Description

(4R)-4-amino-2,2-dimethylpentan-1-ol is an organic compound with the molecular formula C7H17NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-2,2-dimethylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 4-amino-2,2-dimethylpentanal with a chiral borane complex can yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-amino-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4R)-4-amino-2,2-dimethylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4R)-4-amino-2,2-dimethylpentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-amino-2,2-dimethylpentan-1-ol: The enantiomer of (4R)-4-amino-2,2-dimethylpentan-1-ol, with opposite stereochemistry.

    4-amino-2,2-dimethylpentan-1-ol: The racemic mixture containing both (4R) and (4S) enantiomers.

    4-amino-2,2-dimethylpentanoic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of chiral molecules and in studies requiring enantiomerically pure substances.

Properties

IUPAC Name

(4R)-4-amino-2,2-dimethylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQXNVIHMWCHEB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)(C)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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